molecular formula C10H13NO2 B15165038 Ethyl 2-cyano-5-methylhexa-2,4-dienoate CAS No. 188897-65-6

Ethyl 2-cyano-5-methylhexa-2,4-dienoate

Cat. No.: B15165038
CAS No.: 188897-65-6
M. Wt: 179.22 g/mol
InChI Key: JRSBKLWMQFRSMD-UHFFFAOYSA-N
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Description

Ethyl 2-cyano-5-methylhexa-2,4-dienoate is an organic compound with the molecular formula C10H13NO2 It is a derivative of hexa-2,4-dienoic acid, featuring a cyano group and an ethyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-cyano-5-methylhexa-2,4-dienoate typically involves the reaction of 2-cyano-3-methylbut-2-enal with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation, followed by an esterification step to yield the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and automated systems to control temperature, pressure, and reactant concentrations.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide. These reactions may lead to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction of the cyano group can be achieved using reducing agents like lithium aluminum hydride or hydrogen in the presence of a catalyst. This reaction converts the cyano group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group or the ester group is replaced by other nucleophiles such as amines or alcohols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, hydrogen gas with a catalyst (e.g., palladium on carbon).

    Substitution: Amines, alcohols, under basic or acidic conditions.

Major Products:

    Oxidation: Carboxylic acids, aldehydes.

    Reduction: Amines.

    Substitution: Amides, esters.

Scientific Research Applications

Ethyl 2-cyano-5-methylhexa-2,4-dienoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable starting material for the development of new compounds.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions. Its cyano group is particularly useful in probing active sites of enzymes.

    Medicine: Research into potential pharmaceutical applications includes its use as a precursor for drug development. Its derivatives may exhibit biological activity that can be harnessed for therapeutic purposes.

    Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity allows for the creation of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of ethyl 2-cyano-5-methylhexa-2,4-dienoate involves its interaction with molecular targets such as enzymes and receptors. The cyano group can form hydrogen bonds and other interactions with active sites, potentially inhibiting enzyme activity. The ester group may also participate in hydrolysis reactions, releasing active metabolites that exert biological effects. Pathways involved include enzyme inhibition, receptor binding, and metabolic activation.

Comparison with Similar Compounds

Ethyl 2-cyano-5-methylhexa-2,4-dienoate can be compared with other similar compounds such as:

    Ethyl 2-cyano-3-(3,4-dimethoxy-5-nitrophenyl)prop-2-enoate: This compound features a similar cyano and ester functional group but with additional aromatic substituents, leading to different reactivity and applications.

    Ethyl 2-cyano-3-(4-methoxy-3-nitrophenyl)prop-2-enoate: Another analog with a nitrophenyl group, which may exhibit different biological activity and chemical properties.

    Ethyl 2-cyano-3-(3-hydroxy-4-methoxy-5-nitrophenyl)prop-2-enoate: This compound includes a hydroxy group, adding to its potential for hydrogen bonding and reactivity in biological systems.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a versatile compound for various applications.

Properties

CAS No.

188897-65-6

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

IUPAC Name

ethyl 2-cyano-5-methylhexa-2,4-dienoate

InChI

InChI=1S/C10H13NO2/c1-4-13-10(12)9(7-11)6-5-8(2)3/h5-6H,4H2,1-3H3

InChI Key

JRSBKLWMQFRSMD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=CC=C(C)C)C#N

Origin of Product

United States

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